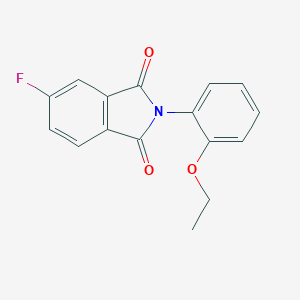![molecular formula C18H19FN4O B258761 N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BFP, is a chemical compound that has been studied for its potential use in scientific research. BFP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have potent activity against certain enzymes and receptors in the body.
作用机制
The mechanism of action of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its ability to bind to specific targets in the body, such as c-Met and the 5-HT1A receptor. By binding to these targets, N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is able to inhibit their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide are diverse and depend on the specific targets that it binds to. For example, inhibition of c-Met activity by N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of the 5-HT1A receptor by N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to result in anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for specific targets in the body. This allows researchers to study the effects of inhibiting these targets without affecting other unrelated processes in the body. However, one limitation of using N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential area of study is the development of more efficient synthesis methods for the compound. Another area of research is the identification of additional targets for N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide, which could expand its potential applications in scientific research. Finally, further studies on the biochemical and physiological effects of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to the development of new therapies for a variety of diseases and disorders.
合成方法
The synthesis of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethyl-2-aminobenzamide. This intermediate is then reacted with 7-methyl-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to form N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide. The overall yield of this synthesis method is around 30%.
科学研究应用
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential use in scientific research due to its ability to selectively inhibit certain enzymes and receptors in the body. Specifically, N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of the enzyme c-Met, which is involved in cell growth and survival. N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have activity against the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
产品名称 |
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
分子式 |
C18H19FN4O |
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19FN4O/c1-3-4-9-20-18(24)16-11-17-21-15(10-12(2)23(17)22-16)13-5-7-14(19)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |
InChI 键 |
CIYUGJQHGZSRQP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
规范 SMILES |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)